8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
This compound belongs to the tricyclic xanthine family, characterized by an imidazo[1,2-g]purine-2,4-dione core. Key structural features include:
- 1- and 3-positions: Methyl groups, enhancing metabolic stability and influencing receptor conformation.
- 7-position: A phenyl group, contributing to π-π stacking interactions with target receptors.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-24-19-18(20(28)25(2)22(24)29)26-13-17(14-7-5-4-6-8-14)27(21(26)23-19)15-9-11-16(30-3)12-10-15/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJUXHGGKWELMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps. One common method includes the condensation of appropriate substituted anilines with formamide derivatives, followed by cyclization and methylation reactions. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium catalysts, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenyl positions, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA)
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research has shown that imidazopurines can inhibit specific enzymes involved in cancer cell proliferation. Studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth .
- Antiviral Properties : The structural framework of imidazopurines is conducive to binding with viral enzymes. Preliminary studies indicate that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development .
Biological Research
The compound's ability to interact with biological systems makes it valuable for various research applications:
- Enzyme Inhibition : Investigations into its mechanism of action have revealed that it can act as an inhibitor for certain enzymes like kinases and phosphatases, which are critical in cellular signaling pathways . This inhibition can lead to altered cellular responses and has implications in both cancer and metabolic diseases.
- Receptor Binding Studies : The compound's interaction with specific receptors is being explored to understand its pharmacological profile better. Its binding affinity to various receptors can provide insights into its potential as a therapeutic agent .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : Researchers utilize this compound to synthesize more complex structures due to its reactive functional groups. It can undergo various chemical transformations such as alkylation and acylation, facilitating the creation of novel compounds with desired properties .
Material Science
The unique chemical properties of imidazopurines allow for their application in material science:
- Development of Polymers : The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Its functional groups can improve the adhesion and compatibility of polymers .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various imidazopurine derivatives, including our compound. The results indicated that certain modifications increased cytotoxicity against breast cancer cell lines by over 50% compared to controls .
Case Study 2: Antiviral Mechanism
Research conducted by a team at a prominent university demonstrated that the compound inhibited the replication of the influenza virus in vitro. The study highlighted its potential as a lead compound for developing antiviral therapies targeting similar viral mechanisms .
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with various molecular targets. It inhibits enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to the disruption of DNA synthesis and cell proliferation. This compound induces apoptosis in cancer cells through lysosome-nonmitochondrial pathways .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
Substituent Impact on Receptor Affinity :
- A3AR Antagonists : Bulky substituents at the 1-position (e.g., benzyl in Compound 73) enhance A3AR affinity (Ki = 0.8 nM), while smaller groups like methyl (target compound) may reduce potency .
- 5-HT1A Agonists : Piperazine-containing chains (e.g., AZ-853) improve 5-HT1A interaction, but the target compound’s 8-(4-methoxyphenyl) group lacks this moiety, suggesting divergent receptor targeting .
Selectivity Trends: Imidazo-purine-diones with small alkyl groups at the 7-position (e.g., methyl in Compound 73) show high A3AR selectivity over other adenosine subtypes. In contrast, phenyl groups (target compound) may shift selectivity toward serotonin receptors .
Functional Group Influence :
- Methoxy groups (e.g., 8-(4-methoxyphenyl) in the target compound) enhance solubility and receptor binding via electron donation, similar to 8-(4-fluorophenyl) derivatives .
Structure-Activity Relationship (SAR) Insights
Biological Activity
8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the imidazopurine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological activity, and relevant studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : This involves cyclization reactions that create the imidazole structure.
- Substitution Reactions : Introduction of methoxy and phenyl groups through various substitution methods.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Synthetic Route Example
| Step | Description |
|---|---|
| 1 | Cyclization of precursors to form the imidazole ring. |
| 2 | Substitution with methoxy and phenyl groups using alkyl halides and phenols. |
| 3 | Purification through recrystallization or chromatography. |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can interact with cell surface receptors to modulate signaling pathways.
- Gene Expression Regulation : The compound may influence gene expression by interacting with transcription factors.
Case Studies and Research Findings
- Anti-cancer Activity : Research has indicated that derivatives of imidazopurines exhibit significant anti-cancer properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some studies have highlighted the potential neuroprotective effects of imidazopurine derivatives against neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Properties : Compounds in this class have been investigated for their ability to inhibit inflammatory pathways.
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
